molecular formula C16H14BrNO B15340167 1-(5-Bromo-[1,1'-biphenyl]-3-yl)pyrrolidin-2-one

1-(5-Bromo-[1,1'-biphenyl]-3-yl)pyrrolidin-2-one

Cat. No.: B15340167
M. Wt: 316.19 g/mol
InChI Key: BZWMDIGYDJZRQR-UHFFFAOYSA-N
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Description

1-(5-Bromo-[1,1’-biphenyl]-3-yl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their versatile biological activities and are used as scaffolds in medicinal chemistry

Preparation Methods

The synthesis of 1-(5-Bromo-[1,1’-biphenyl]-3-yl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-[1,1’-biphenyl]-3-carboxylic acid with pyrrolidine under specific conditions to form the desired product . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(5-Bromo-[1,1’-biphenyl]-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom on the biphenyl ring can be substituted with other groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Bromo-[1,1’-biphenyl]-3-yl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-[1,1’-biphenyl]-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The bromine atom enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

1-(5-Bromo-[1,1’-biphenyl]-3-yl)pyrrolidin-2-one can be compared with other similar compounds such as:

Properties

Molecular Formula

C16H14BrNO

Molecular Weight

316.19 g/mol

IUPAC Name

1-(3-bromo-5-phenylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C16H14BrNO/c17-14-9-13(12-5-2-1-3-6-12)10-15(11-14)18-8-4-7-16(18)19/h1-3,5-6,9-11H,4,7-8H2

InChI Key

BZWMDIGYDJZRQR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=CC(=C2)C3=CC=CC=C3)Br

Origin of Product

United States

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